![molecular formula C19H23N3O4 B2565271 (4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2,4-dimethoxyphenyl)methanone CAS No. 1172710-29-0](/img/structure/B2565271.png)
(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2,4-dimethoxyphenyl)methanone
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Overview
Description
The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . For example, ataluren is used for the treatment of Duchenne muscular dystrophy and other diseases caused by nonsense mutations . Azilsartan is applied for hypertension medication, and opicapone was approved as adjunctive therapy of Parkinson disease .
Synthesis Analysis
An efficient one-pot method was developed for the synthesis of 2- (1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The method allows to obtain structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .
Molecular Structure Analysis
Structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .
Chemical Reactions Analysis
The 1,2,4-oxadiazole ring can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .
Scientific Research Applications
Synthesis and Structural Analysis
Research has been conducted on the synthesis and structural analysis of compounds related to "(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2,4-dimethoxyphenyl)methanone". For instance, the synthesis of oxime derivatives and their antimicrobial activity against various pathogenic strains has been explored, demonstrating the compound's potential in addressing bacterial and fungal infections (Mallesha & Mohana, 2014). Additionally, research into the synthesis and optimization of antitubercular activities in a series of compounds has shown significant efficacy against Mycobacterium tuberculosis, underscoring the importance of structural modifications for enhanced biological activity (Bisht et al., 2010).
Antimicrobial and Antitubercular Activities
The antimicrobial and antitubercular activities of these compounds have been a focal point of research. Studies have found that certain derivatives exhibit good antimicrobial activity, suggesting their potential use in treating infections caused by resistant strains. These activities are attributed to the structural features of the compounds, including the presence of oxadiazole rings and substituents that enhance their efficacy (Karthik et al., 2021).
Antiproliferative and Anticancer Activities
The antiproliferative and anticancer activities of derivatives have also been extensively studied. Compounds with specific structural motifs have shown promising results against various cancer cell lines, indicating their potential as anticancer agents. These findings highlight the importance of structural optimization and the role of specific functional groups in enhancing the anticancer activity of these compounds (Al-Wahaibi et al., 2021).
Mechanism of Action
Target of Action
The compound “(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2,4-dimethoxyphenyl)methanone” contains an oxadiazole ring, which is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients with various therapeutic focuses .
Mode of Action
They have also been used as antimicrobials , peroxisome proliferator-activated receptor αr/δ (PPARα/δ) dual agonists , and Sirtuin 2 inhibitors .
Biochemical Pathways
Oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak o–n bond, which is actively employed in organic synthesis .
Result of Action
Based on the activities of other oxadiazole derivatives, it could potentially have a range of biological activities .
Future Directions
properties
IUPAC Name |
[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-(2,4-dimethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-24-14-5-6-15(16(11-14)25-2)19(23)22-9-7-13(8-10-22)18-21-20-17(26-18)12-3-4-12/h5-6,11-13H,3-4,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTLZIHHLNEDHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N2CCC(CC2)C3=NN=C(O3)C4CC4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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